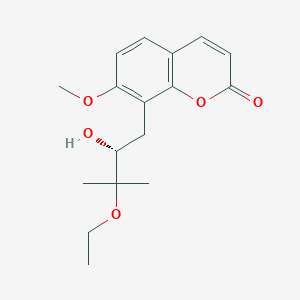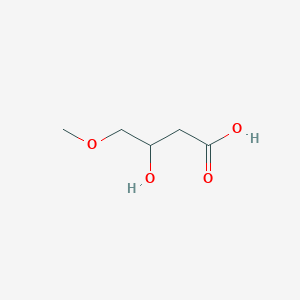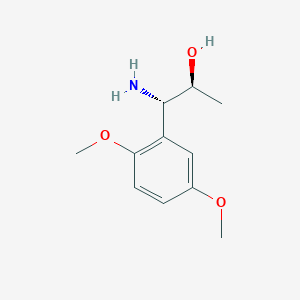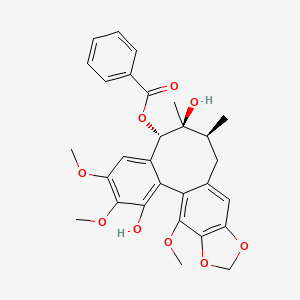
SchirubrisinB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SchirubrisinB is a unique chemical compound that has garnered significant interest in various scientific fields due to its distinctive properties and potential applications. This compound is known for its complex molecular structure and has been the subject of numerous studies aimed at understanding its synthesis, reactions, and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SchirubrisinB typically involves multiple steps, including the use of specific reagents and catalysts to achieve the desired molecular configuration. The exact synthetic route can vary, but it generally includes the following steps:
Initial Formation: The initial step involves the formation of a precursor molecule through a series of reactions, such as condensation or cyclization.
Intermediate Reactions: The precursor undergoes further reactions, including oxidation or reduction, to form intermediate compounds.
Final Assembly: The final step involves the assembly of the intermediate compounds into the final this compound structure, often requiring precise control of reaction conditions such as temperature, pressure, and pH.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: SchirubrisinB undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The reduction process involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.
Applications De Recherche Scientifique
SchirubrisinB has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of SchirubrisinB involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
SchirubrisinA: Shares a similar molecular structure but differs in specific functional groups, leading to distinct chemical and biological properties.
SchirubrisinC: Another related compound with variations in its molecular configuration, resulting in unique reactivity and applications.
Uniqueness: SchirubrisinB stands out due to its specific molecular structure, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C29H30O9 |
|---|---|
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
[(8S,9S,10S)-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C29H30O9/c1-15-11-17-12-20-25(37-14-36-20)26(35-5)21(17)22-18(13-19(33-3)24(34-4)23(22)30)27(29(15,2)32)38-28(31)16-9-7-6-8-10-16/h6-10,12-13,15,27,30,32H,11,14H2,1-5H3/t15-,27-,29-/m0/s1 |
Clé InChI |
FORIGXFQCMWYME-SSEZWIOCSA-N |
SMILES isomérique |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)O)OC)OCO3 |
SMILES canonique |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)O)OC)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


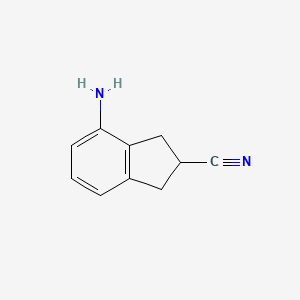
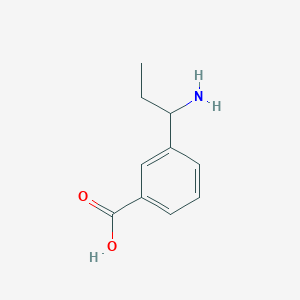
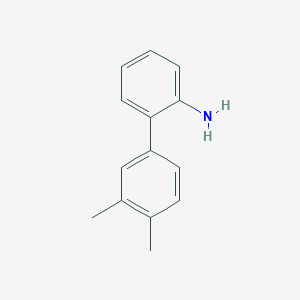
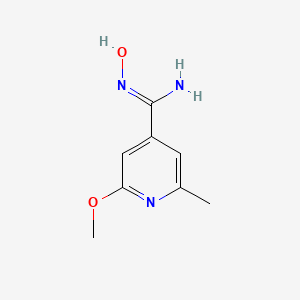
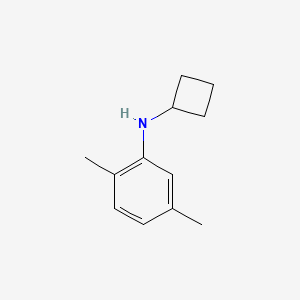
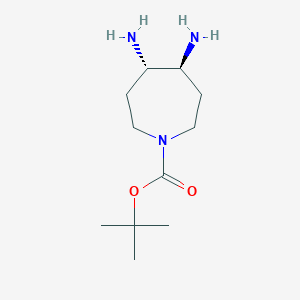
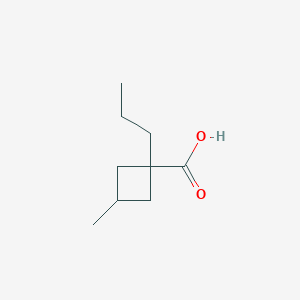
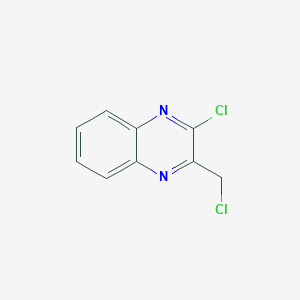
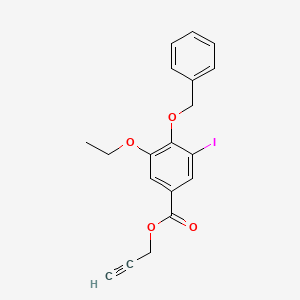
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)
